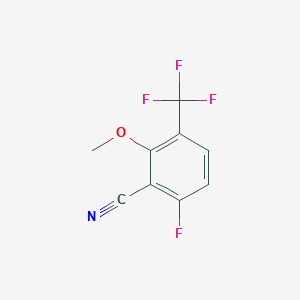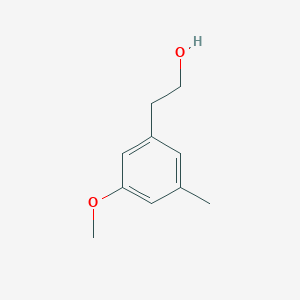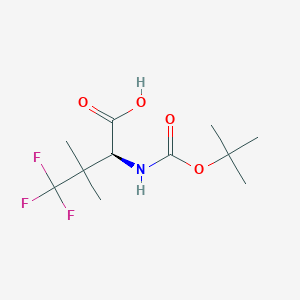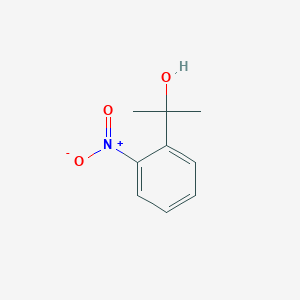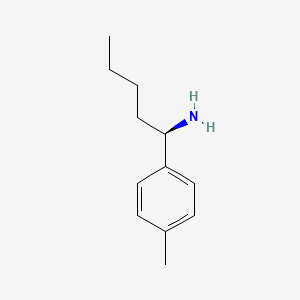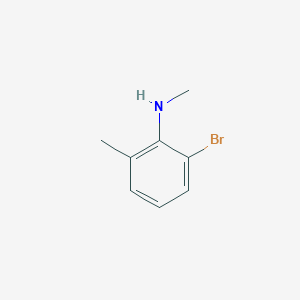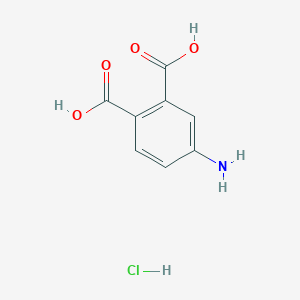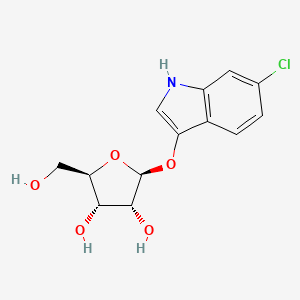
6-Chloro-3-indolyl beta-d-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-indolyl beta-d-ribofuranoside is a chromogenic substrate that produces an insoluble rose color when hydrolyzed. It is commonly used in microbiological and biochemical assays to detect the presence of specific enzymes, such as beta-galactosidase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl beta-d-ribofuranoside typically involves the reaction of 6-chloroindole with a ribofuranosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-indolyl beta-d-ribofuranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an enzyme such as beta-galactosidase.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide.
Substitution: Involves the replacement of the chlorine atom with other functional groups using nucleophilic reagents.
Major Products
Hydrolysis: Produces 6-chloroindole and ribose.
Oxidation: Results in the formation of oxidized indole derivatives.
Substitution: Leads to various substituted indole compounds.
Aplicaciones Científicas De Investigación
6-Chloro-3-indolyl beta-d-ribofuranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Microbiology: Used as a substrate in assays to detect beta-galactosidase activity in bacterial colonies.
Biochemistry: Employed in enzyme kinetics studies to measure the activity of glycosidases.
Medicine: Utilized in diagnostic reagents to identify specific enzyme deficiencies.
Industry: Applied in the production of diagnostic kits and research reagents.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-indolyl beta-d-ribofuranoside involves its hydrolysis by specific enzymes, such as beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloroindole, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-d-ribofuranoside: Another chromogenic substrate that produces a blue color upon hydrolysis.
6-Chloro-3-indolyl beta-d-galactopyranoside: Similar in structure but used for different enzyme assays.
Uniqueness
6-Chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific chromogenic properties, producing a distinct rose color, which makes it particularly useful in assays where differentiation based on color is crucial .
Propiedades
Fórmula molecular |
C13H14ClNO5 |
|---|---|
Peso molecular |
299.70 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H14ClNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |
Clave InChI |
PNVCPADWDPYYOA-FDYHWXHSSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


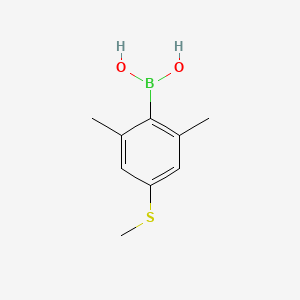

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
